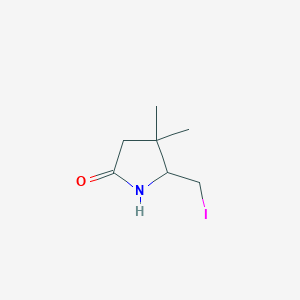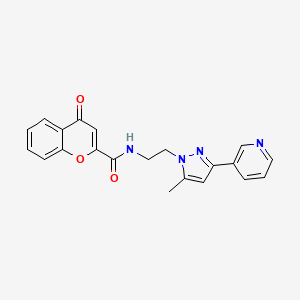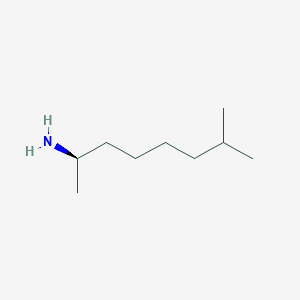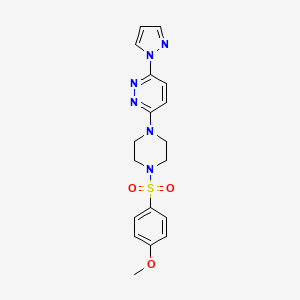![molecular formula C15H14FNO4S B2934970 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-29-9](/img/structure/B2934970.png)
2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
説明
“2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14FNO4S . It is a synthetic compound and its detailed description including its chemical properties, structure, melting point, boiling point, density, molecular weight, and physical properties can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C15H14FNO4S . It contains a fluorophenyl sulfonyl group attached to an acetamide group, which is further attached to a methoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 323.34 . Other properties such as melting point, boiling point, and density can be found in chemical databases .科学的研究の応用
Chemical Modification of Membranes
This compound's derivatives have been used to understand the chemical modification of membranes, specifically regarding the permeability and transport functions in biological systems. For instance, studies on amino-reactive reagents and their effects on anion and cation permeability of the human red blood cell highlight the role of sulfhydryl and amino groups in ion transport across cell membranes. Such research provides insights into the fundamental processes governing cell physiology and the potential therapeutic targeting of membrane transport mechanisms (Knauf & Rothstein, 1971).
Modulation of the Immune Response
Another area of application is in the modulation of immune responses, where derivatives of 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide have shown potential. Research into compounds like CL 259,763 demonstrates the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors, highlighting its potential in cancer immunotherapy and as an immunomodulating agent (Wang et al., 2004).
Proton Exchange Membranes
In the field of materials science, particularly for fuel cell applications, this compound's derivatives have been investigated for their suitability as proton exchange membranes. The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone units, has demonstrated high proton conductivity and suitable properties for use in fuel cells, illustrating the compound's versatility and application in renewable energy technologies (Kim, Robertson, & Guiver, 2008).
Synthesis and Application in Carbohydrate Chemistry
The compound has also been utilized in the synthesis and protection of hydroxyl groups in carbohydrate chemistry. The development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases its utility in the selective protection and deprotection of hydroxyl groups, facilitating complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).
Restoration of Cytolytic T-Lymphocyte Response
Furthermore, compounds like CL 259, 763 have been investigated for their ability to restore cytolytic T-lymphocyte responses in immunocompromised models. Such studies are crucial for understanding how to enhance the body's natural immune response against cancers and potentially for the development of novel immunotherapies (Wang et al., 1988).
作用機序
Target of Action
Similar compounds have been studied and found to interact with key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .
Mode of Action
This interaction could potentially inhibit the activity of the target proteins, disrupting the normal processes within the cell .
Biochemical Pathways
For instance, if the compound inhibits a protein involved in bacterial cell division, it could potentially disrupt the cell division process, affecting the growth and proliferation of the bacteria .
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against certain bacterial strains, suggesting that they may have favorable bioavailability .
Result of Action
Based on the potential targets and mode of action, it is likely that the compound disrupts normal cellular processes, leading to a decrease in bacterial growth and proliferation .
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZAHAGLVKJQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327084 | |
| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339097-29-9 | |
| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)

![(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2934901.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2934908.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)
